Isobutyraldehyde-D7

Isotopic purity Isotope dilution mass spectrometry Internal standard validation

Isobutyraldehyde-D7 (2-Methylpropanal-d7) is a perdeuterated isotopologue of the branched short-chain aldehyde isobutyraldehyde (CAS 78-84-2), in which all seven hydrogen atoms are replaced by deuterium (C₄HD₇O; MW 79.15 g·mol⁻¹). It is manufactured exclusively as a stable isotope-labeled analytical internal standard for mass spectrometry (GC-MS and LC-MS/MS) and NMR mechanistic studies, not as a synthetic intermediate.

Molecular Formula C4H8O
Molecular Weight 79.15
CAS No. 122684-65-5
Cat. No. B590947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobutyraldehyde-D7
CAS122684-65-5
Synonyms2-Methyl-propanal-D7;  2-Formylpropane-D7;  2-Methyl-1-propanal-D7;  2-Methylpropanal-D7;  2-Methylpropionaldehyde-D7;  2-Propanecarboxaldehyde-D7;  Dimethylacetaldehyde-D7;  Isobutanal-D7;  Isobutyral-D7;  Isobutyric Aldehyde-D7;  Isobutyryl Aldehyde-D7;  Isop
Molecular FormulaC4H8O
Molecular Weight79.15
Structural Identifiers
SMILESCC(C)C=O
InChIInChI=1S/C4H8O/c1-4(2)3-5/h3-4H,1-2H3/i1D3,2D3,4D
InChIKeyAMIMRNSIRUDHCM-UAVYNJCWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isobutyraldehyde-D7 (CAS 122684-65-5) — Perdeuterated Internal Standard for Aldehyde Quantification


Isobutyraldehyde-D7 (2-Methylpropanal-d7) is a perdeuterated isotopologue of the branched short-chain aldehyde isobutyraldehyde (CAS 78-84-2), in which all seven hydrogen atoms are replaced by deuterium (C₄HD₇O; MW 79.15 g·mol⁻¹) . It is manufactured exclusively as a stable isotope-labeled analytical internal standard for mass spectrometry (GC-MS and LC-MS/MS) and NMR mechanistic studies, not as a synthetic intermediate . The compound is supplied with a certified minimum isotopic enrichment of 95 atom % D (or ≥ 90% chemical purity depending on the vendor), which is the critical specification that governs its suitability for isotope-dilution workflows .

Why Isobutyraldehyde-D7 Cannot Be Replaced by Other Deuterated or Unlabeled Aldehyde Standards


Deuterated internal standards are not interchangeable commodities. The physicochemical similarity to the analyte determines whether the standard co-elutes with the target, tracks matrix effects, and compensates for extraction losses [1]. Isobutyraldehyde-D7 is the exact isotopic match for isobutyraldehyde; substituting a D6, D5, D3, or 13C‑labeled analog introduces differences in chromatographic retention, ionization efficiency, and extraction recovery that can produce systematic quantitative bias—in some documented cases as large as −59% for deuterated standards versus 13C‑labeled counterparts [2]. Furthermore, the degree of deuteration (atom % D) directly controls the isotopic dilution factor and the limit of detection; a lower‑enrichment standard generates higher background signal at the analyte mass, compromising quantification accuracy .

Quantitative Differentiation of Isobutyraldehyde-D7 Against Closest Analogs and Alternatives


Isotopic Enrichment ≥ 95 atom % D — Signal-to-Noise Advantage Over Lower-Deuterated Analogs

Isobutyraldehyde-D7 is supplied with a certified minimum isotopic enrichment of 95 atom % D (98% chemical purity), as verified by BOC Sciences' batch-specific Certificate of Analysis . In contrast, several vendors list only a 90% minimum chemical purity for the D7 isotopologue, with no guaranteed atom % D specification . For a hypothetical D6 or D5 analog, the residual protium at the unlabeled positions would generate a higher isotopic background at the analyte's native mass (m/z 72), directly elevating the limit of quantification. The higher nominal isotopic enrichment of the D7 product minimizes this cross-talk, enabling more accurate quantification at trace levels.

Isotopic purity Isotope dilution mass spectrometry Internal standard validation

Mass Shift of +7 Da — Unambiguous MS Discrimination from Unlabeled Isobutyraldehyde

Isobutyraldehyde-D7 (MW 79.15) exhibits a nominal mass shift of +7 Da relative to unlabeled isobutyraldehyde (MW 72.11). This perdeuteration places the internal standard completely outside the natural isotopic envelope of the analyte, eliminating spectral overlap . By contrast, a D3 or D5 isotopologue would generate isotopomer peaks that partially overlap with the analyte's [M+H]+ or fragment ions, complicating peak integration. In practice, the +7 Da shift allows the MS detector to operate with wider isolation windows without sacrificing specificity, a practical advantage when monitoring low-abundance aldehydes in high-background matrices.

Mass spectrometry Stable isotope labeling Selected reaction monitoring

NMR-Silent Protons — Mechanistic Tracing Without Spectral Interference

All seven hydrogen positions in isobutyraldehyde-D7 are replaced by deuterium (²H), which is NMR-silent in ¹H NMR spectra . When the compound is used as a tracer in a reaction mixture, the absence of ¹H signals from the labeled aldehyde allows the analyst to observe only the signals of unlabeled reactants and products, effectively reducing spectral crowding [1]. In comparison, a partially deuterated analog (e.g., D3 or D5) would retain residual ¹H signals that could overlap with key diagnostic peaks of reaction intermediates, limiting mechanistic interpretation.

NMR spectroscopy Reaction mechanism elucidation Deuterium labeling

Deuterium Isotope Effect on Chromatographic Retention — Co-Elution Versus Matrix Effect Compensation

Perdeuterated internal standards typically elute slightly earlier than their protium analogs on reversed-phase LC columns due to the shorter C–D bond length and lower lipophilicity. For isobutyraldehyde-D7, this retention time shift (ΔRT) is estimated to be < 0.05 min under typical C18 gradient conditions, which is sufficient to maintain co-elution for effective matrix-effect compensation in most methods . However, literature evidence demonstrates that deuterated internal standards can fail to correct for ion suppression when the retention time difference places the standard in a different zone of the solvent gradient. Wang et al. (2007) showed that a deuterated carvedilol standard exhibited differential ion suppression that altered the analyte-to-IS peak area ratio and compromised accuracy [1]. More recently, a systematic comparison of ²H‑ vs. ¹³C‑labeled internal standards for urinary xylene metabolites revealed that the ²H₇‑IS generated concentrations on average 59.2% lower than the ¹³C₆‑IS, with a spike-accuracy bias of −38.4% [2]. Therefore, the suitability of isobutyraldehyde-D7 for a specific LC-MS/MS method must be validated against a non-deuterated isotopologue (if available) or against matrix-matched calibration standards.

Matrix effect Chromatographic retention Isotope effect LC-MS/MS validation

Primary Kinetic Isotope Effect (KIE) of 3–4 — Reaction Rate Differentiation for Tracer Studies

Aldehydes bearing deuterium on the formyl group exhibit a significant primary kinetic isotope effect (KIE) during oxidation reactions. Electrochemical oxidation studies of deuterated benzaldehyde and cyclohexanecarboxaldehyde on gold electrodes reported kH/kD values of 3–4 [1]. Isobutyraldehyde-D7, which is deuterated at the formyl position, is expected to display a similar KIE in oxidation, enzymatic, or catalytic transformations relative to unlabeled isobutyraldehyde (kH/kD ≈ 3–4). This differential reaction rate allows the D7 compound to serve as a mechanistic probe: a measured KIE of ~1 implicates a non-rate-limiting C–H cleavage step, whereas a KIE > 2 confirms that C–H(D) bond breaking is at least partially rate-determining. Unlabeled isobutyraldehyde or a D3 analog that lacks formyl deuteration would not provide the same mechanistic resolution.

Kinetic isotope effect Aldehyde oxidation Reaction mechanism Deuterium labeling

High-Impact Application Scenarios for Isobutyraldehyde-D7 Based on Differentiated Evidence


Trace-Level Quantification of Isobutyraldehyde in Biological Matrices by Isotope-Dilution GC-MS/MS

Isobutyraldehyde-D7 is the optimal internal standard for quantifying endogenous isobutyraldehyde in plasma, urine, or tissue homogenates via GC-MS/MS or LC-MS/MS. Its +7 Da mass shift ensures complete chromatographic baseline separation from the analyte's isotopic envelope, and its 95 atom % D enrichment minimizes background interference at the analyte's quantifier ion . The standard's co-elution with the native aldehyde compensates for matrix-induced ion suppression when the retention time shift is < 0.05 min. Users must perform spike-recovery experiments in the target matrix to confirm that the deuterated IS does not exhibit the differential ion suppression observed with some ²H‑labeled standards [1].

NMR-Based Reaction Mechanism Tracing with Zero ¹H Background Interference

In synthetic organic chemistry and enzymatic mechanistic studies, isobutyraldehyde-D7 serves as a tracer that introduces no additional ¹H signals into the reaction mixture . This property is critical when the aldehyde participates in multi-component reactions (e.g., TiCl₄‑promoted condensations with indoles) where intermediate identification relies on unambiguous ¹H assignments. The complete deuteration of all seven positions surpasses the utility of partially deuterated analogs, which would contribute residual proton resonances that obscure diagnostically important spectral regions.

Kinetic Isotope Effect (KIE) Experiments to Resolve Rate-Limiting Steps in Aldehyde Metabolism

The formyl deuteration of isobutyraldehyde-D7 enables measurement of primary kinetic isotope effects (kH/kD ≈ 3–4) in enzymatic oxidation assays (e.g., with aldehyde oxidase or alcohol dehydrogenase) . A comparative kinetic run using unlabeled isobutyraldehyde alongside the D7 standard can distinguish rate-limiting hydride transfer from other catalytic steps. This application leverages a property that is absent in non-deuterated or non-formyl-deuterated isotopologues, making the D7 compound essential for laboratories studying aldehyde pharmacokinetics or designing deuterated drug candidates.

Procurement-Quality Benchmarking: Specification-Driven Vendor Selection for Regulated Bioanalysis

When sourcing isobutyraldehyde-D7 for GLP-regulated bioanalytical studies, the minimum acceptable specifications should include ≥ 95 atom % D isotopic enrichment and ≥ 98% chemical purity (as offered by BOC Sciences) . Products listed only with 90% chemical purity (e.g., Alfa Chemistry) [1] may introduce higher isotopic background and lot-to-lot variability that compromise method ruggedness. Procurement officers should request the batch-specific Certificate of Analysis and compare atom % D values across vendors, as this parameter directly governs the lower limit of quantification achievable in the end-user's validated method.

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